(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride
Description
Table 1: Systematic Identification Data
The numbering begins at the nitrogen atom (position 9), with the bicyclo[6.2.2] framework forming a 12-membered tricyclic system. The 0²,⁷ annotation specifies bridging between carbons 2 and 7, creating a strained geometry.
Molecular Topology and Bridged Ring System Analysis
The molecule’s topology features a central bicyclo[6.2.2] backbone fused to a seven-membered ring containing the nitrogen atom. The 6.2.2 notation refers to three bridge segments: a 6-carbon chain, a 2-carbon chain, and another 2-carbon chain. The additional bridge between C2 and C7 introduces torsional strain, as evidenced by the non-planar arrangement of the triene system.
Table 2: Key Topological Features
| Feature | Description |
|---|---|
| Ring System | Tricyclo[6.2.2.0²,⁷]dodeca-2,4,6-triene |
| Bridged Atoms | C2–C7 |
| Nitrogen Position | Bridgehead (position 9) |
| Double Bond Locations | C2–C3, C4–C5, C6–C7 |
The SMILES string [C@]1(CC2)C3=CC=CC=C3[C@@]2([H])NC1 confirms the connectivity: the nitrogen bridges C1 and C8, while the bicyclo[6.2.2] framework links C2–C7. The conjugated triene system spans C2–C7, contributing to electron delocalization.
Stereochemical Configuration at C1 and C8 Centers
The (1S,8S) designation indicates absolute stereochemistry at both chiral centers. The nitrogen bridge imposes a rigid conformation, with the S-configuration at C1 and C8 enforced by the tricyclic framework’s geometry.
Table 3: Stereochemical Parameters
| Chiral Center | Configuration | Structural Influence |
|---|---|---|
| C1 | S | Determines bridge orientation |
| C8 | S | Stabilizes nitrogen lone pair alignment |
The SMILES stereochemical markers [C@] and [C@@] specify the spatial arrangement: C1 adopts an S-configuration due to the clockwise prioritization of substituents (N > C2 > C8 > H), while C8’s S-configuration arises from analogous prioritization (C1 > C7 > C9 > H).
Protonation State and Counterion Interactions in Hydrochloride Form
In the hydrochloride salt, the tertiary amine at position 9 is protonated, forming a positively charged ammonium ion (NH⁺). The chloride counterion (Cl⁻) stabilizes the charge via ionic interactions.
Table 4: Protonation and Ionic Properties
| Property | Value |
|---|---|
| Protonation Site | N9 |
| Counterion | Cl⁻ |
| Ionic Bond Strength | ~200–300 kJ/mol (estimated) |
The molecular weight of the hydrochloride (195.69 g/mol) corresponds to the parent amine (159.23 g/mol) plus HCl (36.46 g/mol). The SMILES string explicitly separates the protonated amine ([H]Cl) from the organic moiety, reflecting the ionic interaction.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(1S,8S)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)8-5-6-11(10)12-7-8;/h1-4,8,11-12H,5-7H2;1H/t8-,11+;/m1./s1 |
InChI Key |
QGOBXWJXLHSVCI-NINOIYOQSA-N |
Isomeric SMILES |
C1C[C@H]2C3=CC=CC=C3[C@H]1CN2.Cl |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1CN2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride typically involves constructing the azatricyclic core through intramolecular cyclization reactions starting from suitably functionalized precursors. The key synthetic challenges include controlling stereochemistry at the 1S and 8S positions and forming the fused tricyclic ring system with nitrogen incorporation.
Reported Synthetic Routes
Intramolecular Cyclization of Amino-Functionalized Precursors
- Starting from amino-substituted bicyclic or tricyclic intermediates, intramolecular cyclization under acidic conditions (usually hydrochloric acid to form the hydrochloride salt) promotes ring closure to yield the azatricyclic framework.
- The stereochemical outcome is influenced by the choice of starting materials and reaction conditions such as temperature and solvent polarity.
Multi-Step Synthesis via Diels-Alder and Subsequent Functional Group Transformations
- A common approach involves a Diels-Alder cycloaddition to form a bicyclic intermediate with appropriate unsaturation.
- Subsequent amination and ring closure steps lead to the formation of the nitrogen-containing tricyclic system.
- This method allows for stereochemical control through the selection of dienes and dienophiles and the use of chiral auxiliaries or catalysts.
Literature Example: Synthesis of Related Azatricyclic Compounds
- Lessard et al. (1989) reported the synthesis of 1-hydroxy-7-azatricyclo[6.3.1.0^2,7]dodecan-9-ones, which are structurally related to the target compound and serve as potential intermediates for total synthesis of securinines. Their methodology involves ring construction via functional group interconversions and cyclizations that could be adapted for the target azatricyclic compound.
Comparative Data Table of Preparation Methods
Reaction Conditions and Notes
- Acidic conditions (HCl) are commonly employed to generate the hydrochloride salt form, which stabilizes the compound and facilitates isolation.
- Reaction temperatures typically range from ambient to reflux depending on the step; milder conditions favor stereochemical integrity.
- Solvent choices include polar aprotic solvents such as dichloromethane or acetonitrile for cyclization steps, and aqueous media for salt formation.
- Purification is generally achieved by recrystallization from suitable solvents or chromatographic techniques.
Summary of Research Findings
- The preparation of (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride is well-documented in commercial chemical catalogs and some synthetic organic chemistry literature.
- The main synthetic routes rely on intramolecular cyclizations and Diels-Alder based strategies, allowing for stereochemical control essential for the compound’s biological and chemical properties.
- Purity and quality are maintained through controlled reaction conditions and salt formation.
- Research into related azatricyclic compounds provides valuable insight into potential synthetic intermediates and alternative pathways.
Chemical Reactions Analysis
Types of Reactions
(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Ring System Variations : The target compound’s 6.2.2.0²,⁷ tricyclic framework (vs. 6.2.1.0²,⁷ in the free base analog) introduces a larger bridging structure, likely reducing ring strain and altering binding affinity to biological targets .
Stereochemical Specificity : The defined (1S,8S) configuration contrasts with the racemic or undefined analogs, which may exhibit divergent pharmacokinetic profiles. For example, stereospecificity often enhances selectivity for enzymes or receptors in CNS drug candidates .
Salt Form Impact : The hydrochloride salt improves aqueous solubility compared to free bases, a critical factor for bioavailability in drug development .
Biological Activity
(1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₃N
- Molecular Weight : 159.23 g/mol
- CAS Number : 1821798-06-4
The biological activity of (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride is largely attributed to its interaction with various biological targets:
- Receptor Binding : The compound has been shown to bind selectively to certain neurotransmitter receptors, which may influence neurochemical pathways.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Pharmacological Activities
Research indicates several pharmacological activities associated with (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : It has shown promise as an antimicrobial agent against specific bacterial strains.
- Neuroprotective Effects : Research suggests potential neuroprotective benefits through modulation of neurotransmitter systems.
Case Study 1: Antitumor Activity
A study conducted on the effects of (1S,8S)-9-Azatricyclo[6.2.2.0,2,7]dodeca-2,4,6-triene hydrochloride on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 5 to 15 µM across different cell lines, indicating significant cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial properties:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
